molecular formula C17H13Cl3N4S B4851747 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea

Cat. No. B4851747
M. Wt: 411.7 g/mol
InChI Key: XXTIJCLNHBXLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea, also known as BCTC, is a compound that has gained significant attention in scientific research due to its various applications in the field of pharmacology. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation.

Mechanism of Action

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea acts as a competitive antagonist of TRPV1 by binding to a specific site on the channel. TRPV1 is activated by various stimuli such as heat, capsaicin, and acid. When TRPV1 is activated, it allows the influx of cations such as calcium and sodium into the cell, leading to depolarization and the generation of an action potential. N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea blocks the influx of cations by preventing the activation of TRPV1, thereby inhibiting pain sensation.
Biochemical and Physiological Effects:
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has also been shown to reduce the expression of TRPV1 in sensory neurons, which may have implications in the development of chronic pain. N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its inhibition of TRPV1 in the amygdala and hippocampus.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, which allows for the specific inhibition of TRPV1-mediated responses. N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has been extensively studied in animal models, which provides a wealth of information for researchers. However, N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has also been shown to have off-target effects on other ion channels, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain. Another area of interest is the investigation of the role of TRPV1 in other physiological processes such as metabolism and cardiovascular function. N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has also been shown to have anti-tumor effects in animal models, which may have implications in the development of cancer therapies. Finally, the investigation of the off-target effects of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea on other ion channels may provide insights into the function of these channels and their potential as therapeutic targets.
Conclusion:
In conclusion, N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea is a compound that has gained significant attention in scientific research due to its various applications in the field of pharmacology. N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea is a potent and selective antagonist of TRPV1, which has implications in the treatment of pain, inflammation, and cancer. N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea, which may lead to the development of new therapies for various diseases.

Scientific Research Applications

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has been extensively used in scientific research to study the role of TRPV1 in various physiological and pathological conditions. TRPV1 is involved in pain sensation, thermoregulation, and inflammation. N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has been shown to inhibit TRPV1-mediated pain sensation in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,5-dichlorophenyl)thiourea has also been used to investigate the role of TRPV1 in thermoregulation, where it has been shown to play a role in both heat and cold sensation.

properties

IUPAC Name

1-(1-benzyl-4-chloropyrazol-3-yl)-3-(3,5-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4S/c18-12-6-13(19)8-14(7-12)21-17(25)22-16-15(20)10-24(23-16)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTIJCLNHBXLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=S)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-3-(3,5-dichlorophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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